N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
This compound features a benzothiazole core linked via a carboxamide group to an ethyl chain bearing a phenyl group and a 1,2,3-triazole moiety. The benzothiazole scaffold is known for its pharmacological relevance, including antitumor and antimicrobial activities, while the triazole group enhances metabolic stability and binding affinity through hydrogen bonding interactions .
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(18-22-14-8-4-5-9-16(14)25-18)21-15(12-23-19-10-11-20-23)13-6-2-1-3-7-13/h1-11,15H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUHVXSTCIPRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry".
Synthesis of the benzo[d]thiazole ring: This involves the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Coupling of the two rings: The final step involves coupling the 1,2,3-triazole and benzo[d]thiazole rings through an appropriate linker, such as an ethyl group, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for further research in drug development. Key applications include:
- Antimicrobial Activity : Studies have shown that derivatives containing triazole and thiazole moieties possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as broad-spectrum antibiotics .
- Anticancer Activity : The compound has shown promise in anticancer research. It has been tested against different cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7), where certain derivatives exhibited notable cytotoxic effects . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Antitubercular Activity : Some derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis, with promising results indicating their potential as new therapeutic agents against tuberculosis .
Case Studies
Several case studies have highlighted the efficacy and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Anticancer Effects | Showed significant cytotoxicity against MCF7 cells with IC50 values in low micromolar range. |
| Study 3 | Antitubercular Properties | Exhibited MIC values comparable to established antitubercular drugs, indicating potential for development as a new treatment option. |
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below compares the target compound with key analogs from the evidence:
Pharmacokinetic Considerations
- Metabolic Stability : Triazole and sulfone groups resist enzymatic degradation compared to ester or amide linkages in other analogs .
Biological Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound with significant potential in various biological applications. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a triazole moiety linked to a benzo[d]thiazole scaffold. This structural configuration is known to enhance the biological activities of compounds due to the unique properties imparted by both the triazole and thiazole rings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Alteration of Signal Transduction Pathways : It can affect cellular signaling processes, influencing cell proliferation and apoptosis.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole or triazole moieties exhibit potent antimicrobial properties. For instance:
- A study reported that thiazole-bearing compounds showed significant activity against various bacterial and fungal strains, with some exhibiting minimum inhibitory concentrations (MICs) as low as 10.7 μmol/mL .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7–21.4 | 21.4–40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cytotoxicity : Compounds similar to this structure have been tested against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), demonstrating significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
- Mechanistic Studies : Molecular dynamics simulations have indicated that the compound interacts with proteins involved in apoptosis pathways through hydrophobic contacts, enhancing its anticancer potential .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Triazole Ring : Essential for binding interactions.
- Benzo[d]thiazole Moiety : Contributes to cytotoxicity and antimicrobial efficacy.
Research indicates that modifications in the phenyl ring or the introduction of electron-donating groups can significantly affect the activity profile of these compounds .
Case Studies
Several case studies have been documented regarding compounds related to this compound:
- Anticonvulsant Activity : Some derivatives have exhibited anticonvulsant properties comparable to existing medications .
- Antitumor Activity : A series of thiazole derivatives were synthesized and evaluated for their antiproliferative effects across multiple cancer cell lines, showing promising results against resistant strains .
Q & A
Q. What are the recommended synthetic methodologies for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting benzo[d]thiazole-2-carboxylic acid derivatives with amines (e.g., 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine) using coupling agents like EDCI/HOBt.
- Triazole formation : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, as seen in structurally related compounds .
- Purification : Chromatography (e.g., silica gel) or recrystallization in solvents like ethanol/DMF.
Key validation : NMR (1H/13C), HPLC (>98% purity), and mass spectrometry to confirm structure and purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
A combination of spectroscopic and computational methods is recommended:
- Spectroscopy :
- 1H/13C NMR : Assign proton environments (e.g., triazole protons at δ 7.8–8.2 ppm) and carbon backbone .
- IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹).
- X-ray crystallography : Use SHELX software for structure refinement to determine bond lengths (e.g., C-N triazole bonds ~1.34 Å) and spatial arrangement .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze electronic distribution and HOMO-LUMO gaps .
Q. What preliminary biological assays are suitable for evaluating its neurokinin 1 (NK1) receptor antagonism?
- In vitro binding assays : Use radiolabeled substance P (³H-SP) in HEK293 cells expressing human NK1 receptors. Measure IC50 values via competitive binding experiments .
- Functional assays : Monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) upon NK1 receptor activation.
- Control compounds : Compare with aprepitant (FDA-approved NK1 antagonist) for baseline activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Dose-response analysis : Replicate experiments across multiple concentrations (e.g., 1 nM–10 µM) to confirm potency thresholds.
- Assay standardization : Validate cell lines (e.g., consistent passage numbers) and receptor expression levels via qPCR/Western blot.
- Meta-analysis : Compare structural analogs (e.g., triazole vs. non-triazole derivatives) to identify activity trends. For example, trifluoromethyl substitutions may enhance lipophilicity and receptor affinity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (liposomal encapsulation).
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., triazole ring oxidation). Introduce blocking groups (e.g., methyl substituents) to reduce clearance .
- BBB penetration : LogP optimization (target 2–3) via substituent tuning (e.g., replacing phenyl with pyridyl groups) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications :
- Triazole replacement : Test imidazole or tetrazole rings for altered hydrogen-bonding interactions.
- Benzothiazole substitution : Introduce electron-withdrawing groups (e.g., -CF3) to enhance receptor binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with NK1 receptor residues Glu174/Arg220) .
Q. What experimental and computational approaches validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to NK1 receptors in live cells. Confirm via SDS-PAGE and mass spectrometry .
- Molecular dynamics simulations : Analyze binding stability (RMSD < 2 Å over 100 ns trajectories) and residue interaction networks (e.g., hydrophobic contacts with Phe268) .
Methodological Challenges and Solutions
Q. How to address low yields in the final amide coupling step?
- Catalyst optimization : Replace EDCI with T3P (propylphosphonic anhydride) for higher efficiency.
- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to improve reaction kinetics.
- Temperature control : Conduct reactions under microwave irradiation (80°C, 30 min) for accelerated coupling .
Q. How to differentiate off-target effects in preclinical models?
- Selectivity profiling : Screen against related receptors (NK2, NK3) using radioligand displacement assays.
- CRISPR/Cas9 knockout : Generate NK1 receptor-deficient cell lines to confirm mechanism-specific effects .
Q. What crystallographic techniques resolve disorder in the triazole moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
